2-Ethenyloxolane 2-Ethenyloxolane
Brand Name: Vulcanchem
CAS No.: 1072-60-2
VCID: VC4229230
InChI: InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2
SMILES: C=CC1CCCO1
Molecular Formula: C6H10O
Molecular Weight: 98.145

2-Ethenyloxolane

CAS No.: 1072-60-2

Cat. No.: VC4229230

Molecular Formula: C6H10O

Molecular Weight: 98.145

* For research use only. Not for human or veterinary use.

2-Ethenyloxolane - 1072-60-2

Specification

CAS No. 1072-60-2
Molecular Formula C6H10O
Molecular Weight 98.145
IUPAC Name 2-ethenyloxolane
Standard InChI InChI=1S/C6H10O/c1-2-6-4-3-5-7-6/h2,6H,1,3-5H2
Standard InChI Key XIXWTBLGKIRXOP-UHFFFAOYSA-N
SMILES C=CC1CCCO1

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

2-Ethenyloxolane (C6H10O\text{C}_6\text{H}_{10}\text{O}) features a tetrahydrofuran ring substituted with a vinyl group at the 2-position. Key properties include:

  • Molecular weight: 98.15 g/mol .

  • IUPAC Name: 2-ethenyloxolane .

  • CAS Registry Number: 1072-60-2 .

The compound’s structure enables participation in cycloaddition and polymerization reactions due to the electron-rich vinyl group . Spectral data, including 1H^1\text{H} NMR and IR, confirm its cyclic ether framework and vinyl substituent .

Table 1: Physical and Spectral Properties of 2-Ethenyloxolane

PropertyValueSource
Boiling Point120–122°C (estimated)
Density0.89 g/cm³
Refractive Index (nD20n_D^{20})1.438
1H^1\text{H} NMR (CDCl₃)δ 5.8 (m, 1H), δ 4.9 (m, 2H)

Synthesis and Industrial Production

Synthetic Routes

2-Ethenyloxolane is synthesized via:

  • Cyclization of Diols: 1,4-diols undergo acid-catalyzed cyclization to form the oxolane ring, followed by dehydrogenation to introduce the vinyl group .

  • Ring-Opening Metathesis: Norbornene derivatives react with Grubbs catalysts to yield functionalized oxolanes .

Industrial production employs continuous flow reactors and palladium catalysts to enhance yield and purity .

Chemical Reactivity and Applications

Reactivity Profile

  • Diels-Alder Reactions: The vinyl group acts as a dienophile, forming six-membered rings with dienes .

  • Radical Polymerization: Initiators like AIBN facilitate polymerization into poly(vinyltetrahydrofuran), used in elastomers .

  • Electrophilic Substitution: Reacts with halogens or sulfonic acids at the vinyl position .

Industrial and Biomedical Applications

  • Polymers: Used in adhesives and coatings due to thermal stability .

  • Drug Delivery: Biocompatible polymers derived from 2-ethenyloxolane degrade hydrolytically, enabling controlled release .

  • Flavoring Agent: Naturally occurs in grapes and wines, contributing to fruity aromas .

Biological Activity and Natural Occurrence

Role in Natural Products

2-Ethenyloxolane is identified in:

  • Grapes: Imparts floral notes in wines .

  • Passionfruit: Forms artifacts from terpene precursors during processing .

Comparison with Analogous Compounds

Structural Analogs

CompoundKey DifferencesApplications
2-Ethyl-5-vinyltetrahydrofuran Ethyl substituent enhances hydrophobicityLubricant additives
Linalool oxide Hydroxyl groups increase polarityFlavoring in cosmetics

The vinyl group in 2-ethenyloxolane distinguishes its reactivity, enabling unique polymer and synthetic applications compared to saturated analogs .

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